molecular formula C25H24N4O2 B5972020 2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide

2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide

Cat. No.: B5972020
M. Wt: 412.5 g/mol
InChI Key: LTGIUERQVGYBKH-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a unique structure that includes an indole moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety in its structure allows it to bind to specific sites on these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-((2-hydroxy-3-methoxybenzyl)amino)benzamide
  • N-hydroxy-4-((2-hydroxybenzyl)amino)benzamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide stands out due to its unique indole structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-N-[(Z)-(3,3,6-trimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-14-23-21(15-8-4-6-10-17(15)27-23)22-18(26-14)12-25(2,3)13-19(22)28-29-24(31)16-9-5-7-11-20(16)30/h4-11,27,30H,12-13H2,1-3H3,(H,29,31)/b28-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGIUERQVGYBKH-USHMODERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C(=N1)CC(CC3=NNC(=O)C4=CC=CC=C4O)(C)C)C5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C\3C(=N1)CC(C/C3=N/NC(=O)C4=CC=CC=C4O)(C)C)C5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.